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Introduction

Neurexins are presynaptic cell adhesion molecules crucial for synapse formation and function.

They undergo proteolytic processing by secretases, leading to the generation of soluble

extracellular domains and membrane-bound C-terminal fragments (CTFs). The accumulation of

these CTFs can be indicative of altered synaptic function and is a key area of research in

neurodevelopmental and neurodegenerative disorders. This document provides a detailed

protocol for the detection of neurexin-CTFs in cell lysates and tissue homogenates using

Western blotting with a pan-neurexin antibody targeting the cytoplasmic tail.

Key Antibody Selection

The detection of all neurexin-CTFs requires an antibody that recognizes the conserved

cytoplasmic domain common to neurexin isoforms. The following antibody has been identified

as suitable for this application:

Product: Anti-pan Neurexin-1 Antibody

Supplier: MilliporeSigma

Catalog Number: ABN161-I

Target: A sequence within the C-terminal cytoplasmic domain of neurexin-1.
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Specificity: Reacts with neurexin-1-alpha and -beta isoforms and is likely to detect neurexin-

2 and -3 CTFs due to sequence homology in the cytoplasmic tail.[1]

Experimental Protocols
I. Sample Preparation
A. Cell Culture Lysates

Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y, or primary neurons) at an appropriate

density and allow them to adhere and grow.

(Optional) Induction of CTF Accumulation: To increase the abundance of neurexin-CTFs,

treat cells with a γ-secretase inhibitor (e.g., 1-10 µM DAPT) for 14-24 hours prior to lysis.

Cell Lysis:

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

Transfer the supernatant to a new tube.

Determine the protein concentration using a BCA protein assay.

Sample Preparation for Electrophoresis:

Mix the desired amount of protein (20-50 µg) with 4x Laemmli sample buffer.
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Crucial Step: To prevent aggregation of membrane proteins, do not boil the samples.

Instead, incubate at 55-60°C for 10 minutes.

B. Tissue Homogenates (e.g., Mouse Brain)

Tissue Dissection: Rapidly dissect the brain region of interest on ice.

Homogenization:

Homogenize the tissue in ice-cold RIPA buffer with protease inhibitors using a Dounce

homogenizer or a tissue grinder.

Follow steps I.A.3 to I.A.5 for lysis, clarification, and sample preparation.

II. SDS-PAGE and Western Blotting
A. Gel Electrophoresis

Gel Selection: To resolve the low molecular weight neurexin-CTFs (expected size ~10-15

kDa), use a 12% or 15% Tris-Glycine polyacrylamide gel or a 4-20% gradient gel.

Loading: Load 20-50 µg of protein per well. Include a pre-stained protein ladder covering a

low molecular weight range.

Running Conditions: Run the gel at 100-120 V until the dye front reaches the bottom of the

gel.

B. Protein Transfer

Membrane Selection: Use a 0.2 µm pore size PVDF membrane, which is optimal for

transferring low molecular weight proteins.

Transfer Setup: Assemble the transfer stack (wet or semi-dry transfer system).

Transfer Conditions: Transfer the proteins to the PVDF membrane. For a wet transfer, typical

conditions are 100 V for 60-90 minutes at 4°C. Optimize transfer time to prevent smaller

proteins from passing through the membrane.
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C. Immunodetection

Blocking:

Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in

TBST for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation:

Dilute the Anti-pan Neurexin-1 antibody (Millipore ABN161-I) to a starting concentration of

0.2-1.0 µg/mL in the blocking buffer.[1]

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST at room

temperature.

Secondary Antibody Incubation:

Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in

blocking buffer according to the manufacturer's recommendations, for 1 hour at room

temperature.

Final Washes: Wash the membrane three times for 10 minutes each with TBST at room

temperature.

D. Detection

Signal Development: Prepare the Enhanced Chemiluminescence (ECL) substrate according

to the manufacturer's instructions.

Imaging: Incubate the membrane with the ECL substrate and capture the chemiluminescent

signal using a digital imaging system. Adjust exposure times to obtain optimal signal without

saturation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.merckmillipore.com/DE/en/product/Anti-pan-Neurexin-1-Antibody,MM_NF-ABN161-I
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Parameter Cell Lysate Tissue Homogenate

Sample Type
e.g., HEK293, Primary

Neurons
e.g., Mouse Brain Cortex

Protein Load 20-50 µg 30-50 µg

Gel Percentage 12-15% or 4-20% Gradient 12-15% or 4-20% Gradient

Primary Antibody
Anti-pan Neurexin-1 (ABN161-

I)

Anti-pan Neurexin-1 (ABN161-

I)

Primary Ab Dilution 1:500 - 1:2500 (0.2-1.0 µg/mL) 1:500 - 1:2500 (0.2-1.0 µg/mL)

Incubation Time Overnight at 4°C Overnight at 4°C

Expected Band Size ~10-15 kDa ~10-15 kDa
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Caption: Workflow for Western blotting of neurexin-CTFs.
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Caption: Neurexin proteolytic processing pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Detection of Neurexin C-Terminal
Fragments (CTFs) using Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366487#gl189-use-in-western-blotting-for-
neurexin-ctfs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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